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Compound of Interest

Compound Name: Nav1.8-IN-15

Cat. No.: B15585714 Get Quote

Disclaimer: Information regarding a specific compound designated "Nav1.8-IN-15" is not

available in the public domain as of the latest update. This technical guide has been compiled

using publicly accessible data for other well-characterized, potent, and selective Nav1.8

inhibitors, such as Nav1.8-IN-2, A-803467, and VX-548 (suzetrigine), to provide a

representative target selectivity profile and methodologies for researchers, scientists, and drug

development professionals.

This document details the target selectivity of representative Nav1.8 inhibitors against various

voltage-gated sodium (Nav) channel subtypes. High selectivity for Nav1.8, which is

predominantly expressed in peripheral sensory neurons, is a critical attribute for developing

novel analgesics with an improved safety profile, minimizing off-target effects on the central

nervous system (Nav1.1, Nav1.2, Nav1.3, Nav1.6), cardiovascular system (Nav1.5), and

skeletal muscle (Nav1.4).

Data Presentation: Comparative Inhibitory Potency
The following tables summarize the in vitro inhibitory potency (IC50) of representative selective

Nav1.8 inhibitors against a panel of human voltage-gated sodium channel subtypes. This data

is crucial for assessing the selectivity and potential for off-target effects of these compounds.

Table 1: Inhibitory Potency (IC50, nM) of Selective Nav1.8 Inhibitors
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Target
Nav1.8-IN-2 (IC50,
nM)

A-803467 (IC50,
nM)

VX-548
(suzetrigine) (IC50,
nM)

hNav1.8 0.4 8[1][2] ~0.7

hNav1.2 Data not available ≥1000[1][3] Data not available

hNav1.3 Data not available ≥1000[1][3] Data not available

hNav1.5 Data not available ≥1000[1][3] Data not available

hNav1.7 Data not available ≥1000[1][3] Data not available

Note: A full selectivity panel for Nav1.8-IN-2 is not publicly available. The high potency for

Nav1.8 suggests a favorable selectivity profile.[4]

Table 2: Selectivity Profile of A-803467 and VX-548

Compound Target IC50 (nM)
Fold Selectivity (vs.
hNav1.8)

A-803467 hNav1.8 8 1

hNav1.2 ≥1000 >125[1][3]

hNav1.3 ≥1000 >125[1][3]

hNav1.5 ≥1000 >125[1][3]

hNav1.7 ≥1000 >125[1][3]

VX-548 hNav1.8 ~0.7 1

Other Nav Subtypes - >30,000[5]

Experimental Protocols
The determination of inhibitor selectivity is fundamental to the characterization of novel

compounds targeting Nav1.8. The primary methodology for assessing the selectivity of these

inhibitors is automated patch-clamp electrophysiology.
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Automated Patch-Clamp Electrophysiology for Nav
Channel Selectivity
This method facilitates the high-throughput functional assessment of a compound's activity

against a panel of ion channels expressed in heterologous systems.

1. Cell Lines:

Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are utilized.

These cells are engineered to stably express a single human voltage-gated sodium channel

subtype of interest (e.g., hNav1.1, hNav1.2, hNav1.3, hNav1.5, hNav1.7, and hNav1.8).[6]

2. Electrophysiological Recordings:

Whole-cell patch-clamp recordings are performed using automated patch-clamp systems

(e.g., IonWorks Quattro, QPatch).

Cells are voltage-clamped at a specific holding potential. For instance, in the characterization

of A-803467, a holding potential of -40 mV was used to achieve half-maximal inactivation,

which can be more physiologically relevant for assessing state-dependent block.[7]

Sodium currents are elicited by applying a depolarizing voltage step. For example, a 20 ms

depolarization to 0 mV.[7]

3. Compound Application:

Test compounds (e.g., Nav1.8-IN-2, A-803467) are prepared in a vehicle solution (e.g.,

DMSO) and then diluted to various concentrations in the extracellular recording solution.

A cumulative concentration-response protocol is typically employed, where the cells are

exposed to increasing concentrations of the compound.

4. Data Acquisition and Analysis:

The peak sodium current amplitude is measured before (control) and after the application of

each concentration of the test compound.
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The percentage of inhibition for each concentration is calculated relative to the control

current.

Concentration-response curves are generated by plotting the percentage of inhibition against

the compound concentration.

The IC50 value, which is the concentration of the compound that produces 50% inhibition, is

determined by fitting the concentration-response data to a four-parameter Hill equation.[6]

5. Determination of Selectivity:

The selectivity of the compound is quantified by comparing the IC50 value for the primary

target (hNav1.8) to the IC50 values obtained for the other off-target Nav channel subtypes.[6]

The ratio of these values provides the "fold selectivity."
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Role of Nav1.8 in Nociceptive Signaling and Point of Inhibition.

Experimental Workflow
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Workflow for Determining Nav Channel Inhibitor Selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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